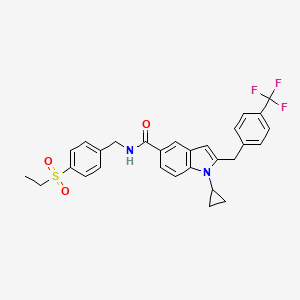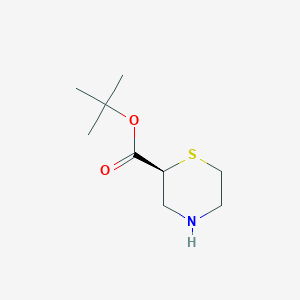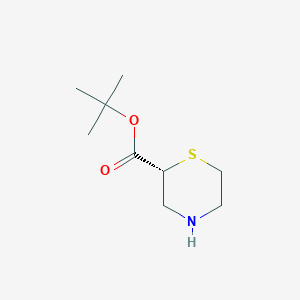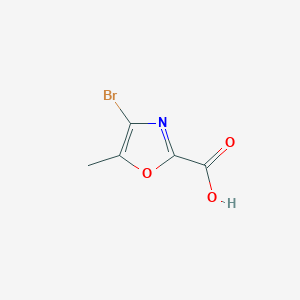![molecular formula C12H19NO3 B8259752 Tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B8259752.png)
Tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically at the nitrogen atom or the carbonyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Industry: In industry, this compound can be used in the production of polymers and other materials. Its reactivity profile makes it suitable for various applications, including the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets. In pharmacological studies, it may interact with receptors in the central nervous system, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
- Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride
Comparison: Compared to similar compounds, tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate has a unique bicyclic structure that imparts distinct reactivity and stability. Its tert-butyl ester group also influences its solubility and reactivity, making it a versatile intermediate in various synthetic applications.
Propiedades
IUPAC Name |
tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(14)6-10(8)13/h8,10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCEKFVBJUCHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3R)-3-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B8259670.png)
![benzyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B8259671.png)
![2-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]-N-[(4-ethylsulfonylphenyl)methyl]-1-(2-fluoroethyl)indole-5-carboxamide](/img/structure/B8259680.png)
![1-ethyl-N-[(4-ethylsulfonylphenyl)methyl]-2-[[2-(trifluoromethyl)phenyl]methyl]indole-5-carboxamide](/img/structure/B8259688.png)
![N-[(4-ethylsulfonylphenyl)methyl]-2-[5-(trifluoromethyl)pyridin-2-yl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxamide](/img/structure/B8259695.png)
![4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B8259710.png)
![(5S)-5-[3-(7-chloro-1,2,4,5-tetrahydro-3-benzazepin-3-yl)-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259712.png)
![N-[(4-ethylsulfonylphenyl)methyl]-1-propan-2-yl-2-[[2-(trifluoromethyl)phenyl]methyl]indole-5-carboxamide](/img/structure/B8259725.png)

![N-[(4-ethylsulfonylphenyl)methyl]-2-[4-(trifluoromethyl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-carboxamide](/img/structure/B8259729.png)
![(5S)-5-[3-[5-chloro-6-(trifluoromethyl)-1,3-dihydroisoindol-2-yl]-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259737.png)



